![molecular formula C29H26N4O4S B2637654 2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 2034352-90-2](/img/structure/B2637654.png)

2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

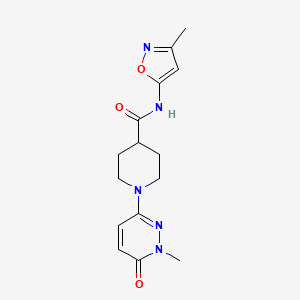

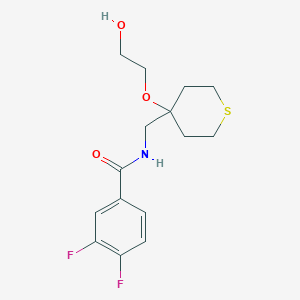

This compound is a pyrrolopyrimidine derivative, which is a class of compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine ring . Pyrrolopyrimidines are known to exhibit a wide range of biological activities.

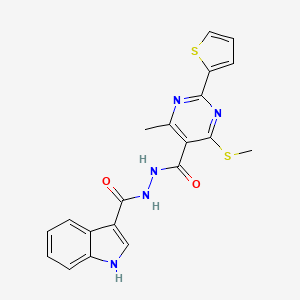

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolopyrimidine core, with various substituents attached to it. These include a phenyl ring, an ethoxyphenyl group, and a methoxyphenyl group .Chemical Reactions Analysis

Pyrrolopyrimidines can undergo various chemical reactions, depending on the substituents present. For example, they can participate in palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar groups, aromatic rings, and the overall size and shape of the molecule would influence its properties .Wissenschaftliche Forschungsanwendungen

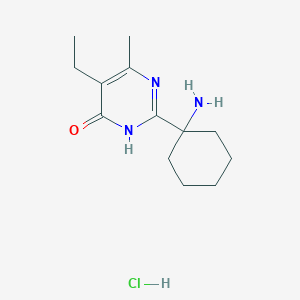

Antitumor Activity

This compound has shown promise as an antitumor agent. Specifically, it belongs to a series of substituted thieno[3,2-d]pyrimidine derivatives designed as EZH2 inhibitors. Researchers synthesized these derivatives by modifying the structure of tazemetostat. Compound 12e, in particular, demonstrated remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cancer cells, with IC50 values of 0.55 μM, 0.95 μM, and 1.68 μM, respectively. Importantly, it exhibited low toxicity against HEK-293T cells .

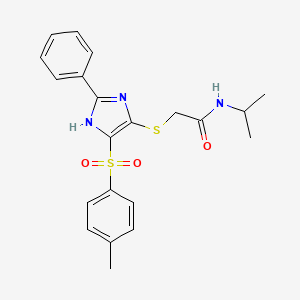

Protein Kinase CK2 Inhibition

Another avenue of interest is the inhibition of human protein kinase CK2. Substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids, including this compound, were synthesized and tested in vitro. Notably, 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid and 3-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid emerged as the most active CK2 inhibitors .

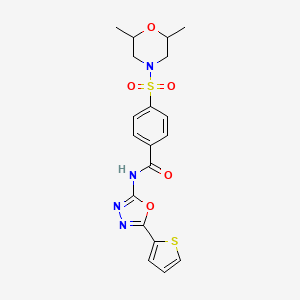

Photodynamic Therapy (PDT) Potential

Thieno[3,4-d]pyrimidin-4(1H)-thione, a close relative of our compound, has been investigated for its potential as a heavy-atom-free photosensitizer in photodynamic therapy (PDT). Spectroscopic, computational, and in vitro data suggest that thieno[3,4-d]pyrimidin-4(1H)-thione could serve as an effective PDT agent, paving the way for further development in this field .

Migration Inhibition

The compound also inhibits the migration of SU-DHL-6 cells. Investigating the pathways involved in this inhibition could reveal potential targets for therapeutic intervention.

Eigenschaften

IUPAC Name |

2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26N4O4S/c1-3-37-22-14-12-21(13-15-22)33-28(35)27-26(24(17-30-27)19-8-5-4-6-9-19)32-29(33)38-18-25(34)31-20-10-7-11-23(16-20)36-2/h4-17,30H,3,18H2,1-2H3,(H,31,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQMERMKVOSCLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2637573.png)

![Methyl 2-amino-2-(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2637580.png)

![4-Ethyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2637585.png)

![3-Fluoro-4-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2637588.png)

![N-[2-methyl-4-[3-methyl-4-[(2-phenylquinoline-4-carbonyl)amino]phenyl]phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B2637594.png)